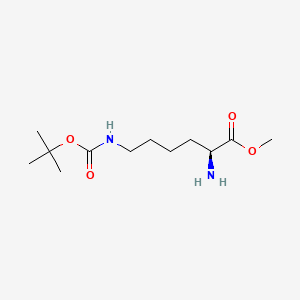

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

描述

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a chiral amino acid derivative featuring a methyl ester at the C-terminal, a Boc-protected amine at the ε-position (C6), and a free α-amino group (C2). It is widely used as a building block in peptide synthesis and peptidomimetic drug design due to its dual functionalization, which enables selective modifications . The compound is synthesized via a multi-step process involving Boc-protection of 6-aminohexanoic acid followed by esterification and deprotection under inert conditions (e.g., argon atmosphere) . Its molecular formula is C₁₂H₂₃N₂O₄, with a molecular weight of 265.32 g/mol (hydrochloride salt: 296.79 g/mol) .

属性

IUPAC Name |

methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJOGMHGKPNPTO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

H-Lys(Boc)OMe, also known as methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate or (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, is a derivative of the essential amino acid lysine. It is commonly used in solution phase peptide synthesis. The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound acts as a building block in the formation of peptides. The tert-butoxycarbonyl (Boc) group in H-Lys(Boc)OMe serves as a protective group for the amino group in the lysine residue during peptide synthesis. This prevents unwanted side reactions from occurring during the synthesis process. Once the desired peptide chain is formed, the Boc group can be removed under acidic conditions to reveal the free amino group.

Biochemical Pathways

H-Lys(Boc)OMe is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of synthesis. The presence of the Boc group ensures that peptide bonds are formed at the correct locations, leading to the production of the desired peptide sequence.

Pharmacokinetics

The Boc group may influence these processes by altering the compound’s solubility and stability.

Result of Action

The result of H-Lys(Boc)OMe’s action is the successful synthesis of peptides with the correct sequence. By protecting the amino group of lysine, it ensures that peptide bonds are formed correctly, leading to the production of peptides with the desired sequence and structure.

Action Environment

The action of H-Lys(Boc)OMe is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of peptide bond formation and the removal of the Boc group. Optimal conditions for these processes are typically determined empirically in the laboratory.

生物活性

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also known as H-Lys(Boc)OMe, is a derivative of the essential amino acid lysine. This compound has garnered attention in biochemical research due to its potential applications in peptide synthesis and its biological activities, particularly in hemostasis and cytotoxicity assessments.

- Molecular Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : 260.33 g/mol

- CAS Number : 3017-32-1

- Purity : Typically around 95% .

The compound acts primarily as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group during the synthesis process, allowing for the formation of various peptides without premature reactions.

Hemostatic Activity

Recent studies have investigated the hemostatic properties of various amide derivatives, including this compound. The clot formation and fibrinolysis (CFF) assay demonstrated that certain dipeptides could influence blood plasma coagulation and fibrinolytic efficiency. Specifically, compounds with shorter thrombin times (TT) were noted, indicating enhanced coagulation properties compared to controls .

Table 1: Clot Formation and Fibrinolysis Assay Results

| Compound | Thrombin Time (s) | Activity Level |

|---|---|---|

| Control | 15.7 | Baseline |

| Amide 5 | 14.6 | Active |

| Amide 6 | 15.0 | Active |

| Amide 8 | 14.9 | Active |

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound were evaluated using monocyte/macrophage peripheral blood cell lines. The results indicated that this compound did not cause hemolysis at any tested concentrations and exhibited no significant cytotoxic effects on the cells, suggesting a favorable safety profile for potential therapeutic applications .

Synthesis and Evaluation of Amide Derivatives

A notable study focused on synthesizing new amide derivatives, including this compound, for their biological activity. The derivatives were tested for their ability to modulate hemostatic processes and assess their cytotoxicity against various cell lines. Findings revealed that specific structural modifications could enhance or diminish biological activity, highlighting the importance of chemical structure in therapeutic efficacy .

Implications for Drug Development

The insights gained from studying this compound contribute to the broader field of drug development, particularly in designing compounds that can effectively modulate physiological processes such as coagulation without adverse effects on cellular health.

科学研究应用

Peptide Synthesis

One of the primary applications of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is in peptide synthesis. The Boc group serves as a protective group that prevents unwanted reactions at the amino group during the formation of peptide bonds. This allows for:

- Selective Coupling : The compound can be selectively coupled with other amino acids to form peptides without side reactions that could compromise the integrity of the desired product .

- Facilitating Solid-Phase Peptide Synthesis (SPPS) : H-Lys(Boc)OMe is often used in SPPS protocols, where it contributes to the elongation of peptide chains while maintaining the correct sequence and structure .

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Cleavage Method | Application |

|---|---|---|---|

| Boc | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

| Z | Low | Hydrogenation | Limited applications |

Pharmaceutical Development

This compound is also significant in pharmaceutical research. Its derivatives are investigated for their potential therapeutic effects, particularly in:

- Inhibiting Proteases : Research indicates that compounds derived from H-Lys(Boc)OMe can inhibit lysine gingipain protease from Porphyromonas gingivalis, which is associated with various diseases, including Alzheimer's disease .

- Drug Design : The compound's structure allows for modifications that can lead to new drug candidates targeting specific biological pathways. Its role as a building block in drug synthesis makes it valuable for developing novel therapeutics .

Biochemical Research

In biochemical studies, this compound serves as a crucial reagent:

- Studying Protein Interactions : By incorporating this compound into peptides, researchers can study protein-ligand interactions and the effects of specific amino acid sequences on biological activity .

- Developing Affinity Ligands : The compound can be utilized to create affinity ligands for monoclonal antibodies, enhancing their specificity and efficacy in therapeutic applications .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the successful use of H-Lys(Boc)OMe in synthesizing a series of bioactive peptides. The researchers optimized conditions for coupling reactions, achieving high yields and purity levels. This work highlights the importance of using robust protective groups like Boc in complex peptide synthesis.

Case Study 2: Therapeutic Applications

In a pharmacological study, derivatives of this compound were tested for their ability to inhibit gingipain activity. The results indicated significant potential for these compounds in treating periodontal diseases and related systemic conditions.

相似化合物的比较

Structural Analogs and Modifications

The following table summarizes key structural analogs and their distinguishing features:

准备方法

Direct Protection of L-Lysine Methyl Ester Hydrochloride

A primary method involves the direct tert-butoxycarbonyl (Boc) protection of L-lysine methyl ester hydrochloride. The reaction employs di-tert-butyl dicarbonate [(Boc)₂O] as the Boc-anhydride in a biphasic solvent system of water and dichloromethane. Sodium bicarbonate acts as a base to deprotonate the ε-amino group, facilitating nucleophilic attack on the Boc-anhydride. The process achieves an 85% yield after extraction and crystallization.

Reaction Conditions:

- Substrate: L-Lysine methyl ester hydrochloride (1.0 equiv)

- Reagent: Di-tert-butyl dicarbonate (1.2 equiv)

- Base: Sodium bicarbonate (2.5 equiv)

- Solvent: Water/dichloromethane (1:1 v/v)

- Temperature: 0–25°C (room temperature)

- Time: 12–24 hours

This method is favored for its simplicity and scalability, though purification via silica gel chromatography is required to remove excess reagents.

Sequential Deprotection and Methylation of N-Boc-Lys(Cbz)-OH

An alternative route starts with N-Boc-Lys(Cbz)-OH (N-α-Boc-N-ε-carbobenzyloxy-L-lysine). The carboxylic acid group is methylated using thionyl chloride (SOCl₂) in methanol, forming the methyl ester. Subsequent hydrogenolysis with palladium on carbon (Pd/C) removes the Cbz (carbobenzyloxy) group, yielding the Boc-protected lysine methyl ester. This two-step process achieves a 78% overall yield.

Key Steps:

- Methylation:

- Reagent: SOCl₂/MeOH

- Conditions: Reflux for 4 hours

- Deprotection:

- Catalyst: 10% Pd/C

- Conditions: H₂ atmosphere, 25°C, 6 hours

This approach is advantageous for avoiding racemization, as the Boc group stabilizes the α-amino group during methylation.

Multi-Step Synthesis from L-Lysine

A longer pathway begins with unprotected L-lysine. The ε-amino group is first protected with Boc-anhydride, followed by esterification of the carboxylic acid with methanol under acidic conditions. The reaction sequence proceeds as follows:

- Boc Protection:

- L-Lysine + (Boc)₂O → N-ε-Boc-L-lysine

- Methyl Esterification:

- N-ε-Boc-L-lysine + SOCl₂/MeOH → this compound

Yields for this method range from 65–70%, with lower efficiency attributed to side reactions during esterification.

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

The direct protection method offers the highest yield but requires careful pH control to avoid di-Boc byproducts. The deprotection-methylation route provides superior purity, critical for peptide synthesis applications.

Reaction Mechanisms and Side Reactions

- Boc Protection: The ε-amino group attacks the electrophilic carbonyl of (Boc)₂O, releasing tert-butanol. Competing α-amino protection is mitigated by using a stoichiometric Boc-anhydride.

- Esterification: Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the ester. Over-alkylation is minimized by controlling reaction temperature.

Common side products include:

- N-α-Boc-N-ε-Boc-L-lysine methyl ester: Forms if excess Boc-anhydride is used.

- Lysine dimethyl ester: Results from prolonged exposure to methanol during esterification.

Applications in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block in SPPS, where its Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid). The methyl ester enhances solubility in organic solvents like dimethylformamide (DMF), facilitating coupling reactions.

Bioconjugation Strategies

The ε-amino group, once deprotected, reacts with N-hydroxysuccinimide (NHS) esters or maleimides, enabling site-specific protein modification. For example, conjugation with polyethylene glycol (PEG) improves pharmacokinetics of therapeutic peptides.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₄ | |

| Molecular Weight | 260.33 g/mol | |

| Melting Point | 98–102°C | |

| Solubility | Methanol, DMF, dichloromethane | |

| Optical Rotation ([α]D²⁵) | -9° (c = 1 in acetonitrile) |

常见问题

Q. What are the key synthetic methodologies for (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, and how are critical intermediates purified?

The compound is synthesized via hydrogenation of protected intermediates. For example, a Boc-protected precursor (e.g., ethyl-6-((tert-butoxycarbonyl)(hydroxy)amino)-2-((diphenylmethylene)amino)hexanoate) undergoes hydrogenation using 10 wt.% Pd/C under 2.5 atm H₂ pressure in MeOH for 24 hours . Post-reaction, purification via flash chromatography or filtration through celite yields the product. Key steps include:

- Hydrogenation conditions : Pd/C catalyst, MeOH solvent, 24-hour reaction time.

- Purification : Flash chromatography (e.g., silica gel eluted with hexane/ethyl acetate) removes byproducts .

Q. How is the compound characterized, and what spectroscopic data confirm its structure?

Characterization relies on ¹H-NMR , ¹³C-NMR , and HRMS . For example:

- ¹H-NMR (CDCl₃) : δ 6.12 (d, J = 8.11 Hz, NH), 4.58–4.49 (m, CH), 1.47–1.33 (m, Boc-CH₃) .

- HRMS (ESI) : m/z 383.2158 (M+Na)+, confirming molecular formula .

These data align with expected Boc-protected amino ester structures, with deviations indicating impurities or stereochemical mismatches.

Advanced Research Questions

Q. How can competing side reactions during Boc protection or hydrogenation be minimized?

- Competing reactions : Over-reduction of amino groups or incomplete Boc deprotection.

- Mitigation strategies :

Q. How are contradictions in NMR or mass spectrometry data resolved during structural confirmation?

- Case study : Discrepancies in ¹³C-NMR signals for Boc groups may arise from rotamers or solvent effects.

- Resolution methods :

- Variable-temperature NMR to average rotameric signals .

- Compare HRMS data with calculated isotopic patterns (e.g., expected m/z 360.2260 vs. observed 383.2158 ).

Q. What strategies integrate this compound into enzyme inhibitor syntheses?

The compound serves as a precursor for boronic acid-based inhibitors (e.g., arginase inhibitors). Key steps include:

- Functionalization : Coupling with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via Suzuki-Miyaura reactions .

- Enzymatic assays : Use recombinant human arginase I/II to test inhibition kinetics (IC₅₀ values) .

Example route:

Boc deprotection with HCl/MeOH.

Boronate ester coupling under Pd catalysis.

Purification via ion-exchange chromatography .

Methodological Challenges and Solutions

Q. How are stability and storage conditions optimized for long-term use?

- Stability issues : Hydrolysis of the methyl ester or Boc group in humid conditions.

- Storage protocols :

- Store at -20°C under inert gas (N₂ or Ar) .

- Use desiccants (e.g., silica gel) in sealed containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。